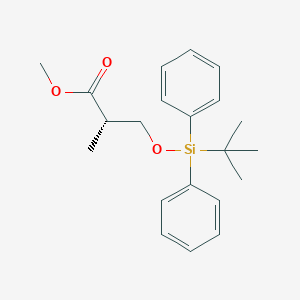
methyl(S)-3-(t-butyldiphenylsilyloxy)-2-methylpropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(S)-3-(t-butyldiphenylsilyloxy)-2-methylpropionate, commonly known as MTBDPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in organic synthesis. MTBDPS belongs to the class of silyl protecting groups, which are widely used in organic chemistry to protect functional groups during chemical reactions.
Scientific Research Applications
MTBDPS has several applications in organic synthesis, including protecting the hydroxyl group of carbohydrates and amino acids during chemical reactions. It has also been used as a chiral auxiliary in asymmetric synthesis, where it helps to control the stereochemistry of the product. MTBDPS can also be used as a building block for the synthesis of other silyl-protected compounds.
Mechanism of Action
MTBDPS acts as a protecting group by forming a stable covalent bond with the hydroxyl group of the molecule it is protecting. This bond is stable under a variety of reaction conditions, allowing the molecule to undergo chemical transformations without affecting the protected group. The protecting group can be removed by treatment with an acid or fluoride ion, which breaks the covalent bond and regenerates the hydroxyl group.
Biochemical and Physiological Effects:
MTBDPS is not used in drug development or clinical applications, and therefore, there is limited information on its biochemical and physiological effects. However, it is known to be relatively non-toxic and stable under a range of conditions.
Advantages and Limitations for Lab Experiments
MTBDPS has several advantages as a protecting group, including its stability, ease of synthesis, and compatibility with a wide range of reaction conditions. However, it also has some limitations, such as its relatively bulky size, which can affect the reactivity of the protected molecule. Additionally, the removal of the protecting group can require harsh conditions, which may limit its use in certain applications.
Future Directions
There are several possible future directions for research on MTBDPS and related silyl protecting groups. One area of interest is the development of new and more efficient methods for the removal of protecting groups. Another area of research is the use of silyl protecting groups in the synthesis of complex natural products and pharmaceuticals. Additionally, there is potential for the development of new silyl protecting groups with improved properties, such as increased stability or reactivity. Finally, the use of silyl protecting groups in combination with other protecting groups, such as esters or amides, could lead to new synthetic strategies and applications.
Synthesis Methods
MTBDPS can be synthesized by reacting t-butyldiphenylsilyl chloride with methyl (S)-3-hydroxy-2-methylpropionate in the presence of a base such as triethylamine. The reaction takes place under anhydrous conditions and yields MTBDPS as a white solid.
Properties
| 95514-03-7 | |
Molecular Formula |
C21H28O3Si |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
methyl (2S)-3-[tert-butyl(diphenyl)silyl]oxy-2-methylpropanoate |
InChI |
InChI=1S/C21H28O3Si/c1-17(20(22)23-5)16-24-25(21(2,3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,16H2,1-5H3/t17-/m0/s1 |
InChI Key |
FEGOPXSXQDUYIB-KRWDZBQOSA-N |
Isomeric SMILES |
C[C@@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)OC |
SMILES |
CC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)OC |
Canonical SMILES |
CC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)OC |
synonyms |
(S)-3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methylpropanoic Acid Methyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



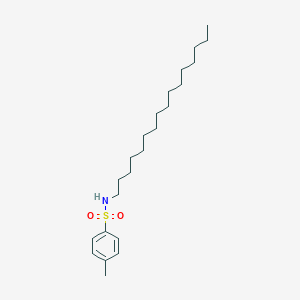
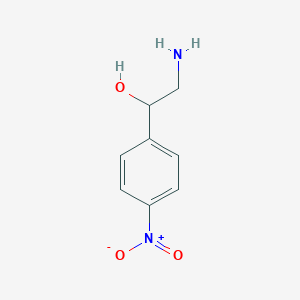
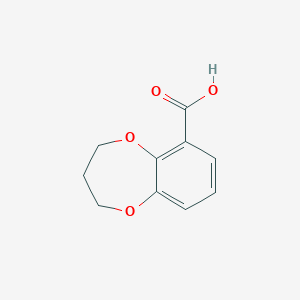
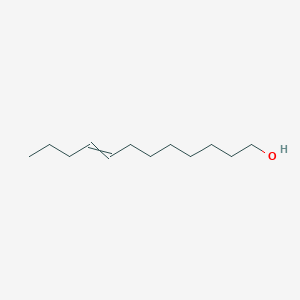
![8-chlorodibenzo[b,f]thiepin-10(11H)-one](/img/structure/B107444.png)

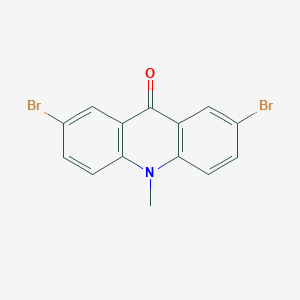
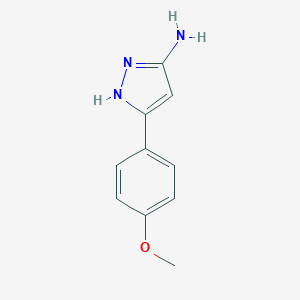
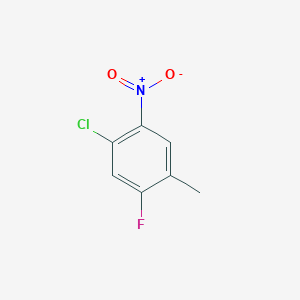
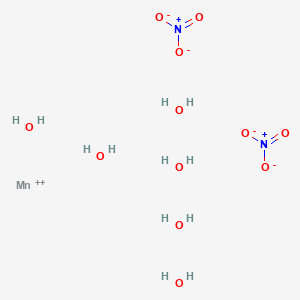
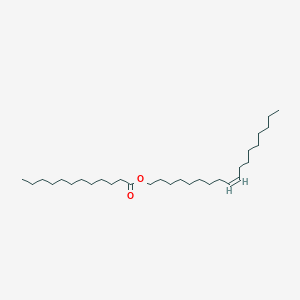
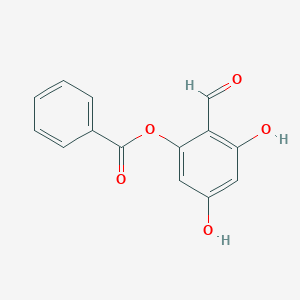
![7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B107461.png)
